3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-phenylethylamine with ethyl 2-thioxo-1,3-thiazolidin-4-one-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by refluxing the mixture for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one: Known for its potent anticancer activity.
3-Ethyl-5-{[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Exhibits antimicrobial properties.
Uniqueness
3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of an ethyl group and a phenylethylamino group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2OS2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-(2-phenylethyliminomethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H16N2OS2/c1-2-16-13(17)12(19-14(16)18)10-15-9-8-11-6-4-3-5-7-11/h3-7,10,17H,2,8-9H2,1H3 |
InChI Key |
PVUAXOZWCALBON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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